N-(4-甲苯基)-N'-(3-硝基亚苄基)-1,3-苯并噻唑-2-甲酰肼酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-N'-(3-nitrobenzylidene)-1,3-benzothiazole-2-carbohydrazonamide is a useful research compound. Its molecular formula is C22H17N5O2S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methylphenyl)-N'-(3-nitrobenzylidene)-1,3-benzothiazole-2-carbohydrazonamide is 415.11029598 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-methylphenyl)-N'-(3-nitrobenzylidene)-1,3-benzothiazole-2-carbohydrazonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenyl)-N'-(3-nitrobenzylidene)-1,3-benzothiazole-2-carbohydrazonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
新型降压药发现
一系列新的非肽类血管紧张素 II 受体拮抗剂已被制备出来,展示了苯并噻唑衍生物在抗高血压药物中的效力。这些化合物,包括 N-(联苯基-甲基)咪唑,对口服降压作用有显着影响,说明了高血压治疗方法中的关键进步 (Carini 等,1991)。
抗微生物和抗癌潜力
合成了一系列 4-噻唑烷酮衍生物,显示出显着的抗微生物和抗癌活性。这些化合物,包括具有硝基亚苄基特征的变体,强调了苯并噻唑衍生物在开发治疗微生物感染和癌症方面的潜力 (Deep 等,2016)。
利尿活性
苯并噻唑衍生物已被评估其利尿活性,其中特定化合物显示出作为利尿剂的希望。这项研究表明苯并噻唑结构在创建新的利尿药物中的效用,扩展了这些化合物的治疗应用 (Yar & Ansari,2009)。
抗结核和抗微生物剂
N-[2-{2-(取代苯基)-4-氧代-5-(取代亚苄基)-1,3-噻唑烷丁}-亚氨基乙基]-2-氨基-5-硝基噻唑化合物的开发已显示出显着的抗菌、抗真菌和抗结核活性。这项研究突出了苯并噻唑衍生物在治疗各种传染病方面的多功能性 (Samadhiya 等,2014)。
抗肿瘤活性中的 DNA 加合物形成
对 2-(4-氨基苯基)苯并噻唑的研究揭示了它们在敏感肿瘤细胞中形成 DNA 加合物的 ability,体外和体内均如此。这种机制在苯并噻唑衍生物的抗肿瘤功效中起着至关重要的作用,为设计靶向癌症治疗提供了见解 (Leong 等,2003)。
属性
IUPAC Name |
N'-(4-methylphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3-benzothiazole-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c1-15-9-11-17(12-10-15)24-21(22-25-19-7-2-3-8-20(19)30-22)26-23-14-16-5-4-6-18(13-16)27(28)29/h2-14H,1H3,(H,24,26)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGXFQKDZHWIAJ-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。